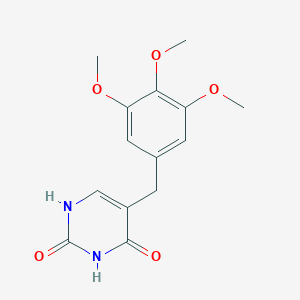

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol

Description

Properties

IUPAC Name |

5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGVTTACTLNWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzaldehyde: A Key Intermediate

The synthesis of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol begins with the preparation of 3,4,5-trimethoxybenzaldehyde (TMB), a critical intermediate. A patented method (CN104098451A) outlines a two-step process starting from 1,2,3-trimethoxybenzene:

Step 1: Substitution Reaction

1,2,3-Trimethoxybenzene undergoes chlorination in the presence of a Lewis acid catalyst (e.g., trifluoromethanesulfonic acid sodium or boron trifluoride), oxoethanoic acid, and hydrochloric acid. The reaction proceeds at 40–100°C for 3–10 hours, yielding 1,2,3-trimethoxybenzyl chloride. Optimal molar ratios are:

Step 2: Oxidation to TMB

The chlorinated intermediate is extracted with petroleum ether, followed by oxidation with urotropine (hexamethylenetetramine) and acetic acid at room temperature. This step converts the benzyl chloride to TMB with yields of 60–68% and purity up to 85.1% (GC).

Experimental Optimization and Challenges

Catalytic Systems

The choice of Lewis acid significantly impacts the efficiency of the chlorination step:

Table 1: Comparative Analysis of Catalysts in TMB Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (GC, %) |

|---|---|---|---|---|

| Trifluoromethanesulfonate | 70 | 8 | 68 | 85.0 |

| Boron trifluoride | 70 | 8 | 67 | 85.1 |

| Nickel chloride | 50 | 10 | 60 | 65.5 |

Solvent and Workup Optimization

-

Extraction : Petroleum ether effectively isolates the organic phase, minimizing aqueous contamination.

-

Oxidation : Acetic acid enhances the solubility of urotropine, facilitating complete oxidation to TMB.

Alternative Synthetic Routes

Gallic Acid-Derived Pathways

Early methods used gallic acid as a starting material, involving:

Halogenation-Methoxylation Strategies

Zhang et al. reported direct halogenation of 4-hydroxy-3-methoxybenzaldehyde followed by methoxylation. However, this method suffers from regioselectivity issues and requires harsh oxidizing agents like potassium permanganate.

Industrial Scalability and Environmental Impact

The patented method (CN104098451A) offers distinct advantages for industrial production:

Chemical Reactions Analysis

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy groups on the benzyl ring. Common reagents include sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diol is its antimicrobial properties. Studies have shown that derivatives of pyrimidine exhibit significant activity against a range of bacteria and fungi. For instance, a study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for new antibiotics .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activity. The results showed that certain modifications enhanced the compound's efficacy against cancer cells while reducing cytotoxicity to normal cells .

Agricultural Applications

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its structural similarity to known herbicides suggests that it could inhibit specific enzymes involved in plant growth. Laboratory tests revealed effective growth inhibition in several weed species, indicating its potential as a natural herbicide .

Pesticidal Properties

In addition to herbicidal activity, this compound has shown promise as an insecticide. Field trials demonstrated significant mortality rates in common agricultural pests without adversely affecting beneficial insects .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. Research indicates that these polymers could be used in applications ranging from packaging to biomedical devices .

Nanocomposite Development

Recent advancements have explored the use of this compound in developing nanocomposites for electronic applications. The compound's ability to enhance conductivity when combined with carbon-based materials presents opportunities for creating advanced electronic components .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agriculture | Herbicidal Activity | Inhibits growth of various weed species |

| Pesticidal Properties | Significant pest mortality with minimal side effects | |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |

| Nanocomposite Development | Improves conductivity for electronic applications |

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol is closely related to its role as an impurity in trimethoprim. Trimethoprim inhibits dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, by binding to its active site . This inhibition prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, disrupting DNA synthesis and bacterial growth .

Comparison with Similar Compounds

Trimethoprim (5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine)

- Structure-Activity Relationship: Trimethoprim (TMP, CAS: 738-70-5) is a DHFR inhibitor where the 2,4-diamino groups on the pyrimidine ring are essential for binding to the enzyme's active site . The diol analogue lacks these amino groups, resulting in reduced or absent antimicrobial activity .

- Physicochemical Properties: Property Trimethoprim 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol Molecular Weight (g/mol) 290.32 ~288.30 (estimated) Solubility Sparingly soluble in water Likely more hydrophilic due to -OH groups Melting Point 199–203°C Not explicitly reported (synthesized as a solid) Key Applications Antimicrobial therapy Impurity standard, research ligand

Trimethoprim Adamantane Analogues

- Structural Modifications: Adamantane-1-yl-methyl derivatives of TMP (e.g., 5-adamantan-1-yl-methyl-TMP) retain the 2,4-diamino pyrimidine core but replace the 3,4,5-trimethoxybenzyl group with bulkier adamantane moieties. These analogues exhibit variable antibacterial activity, with some showing enhanced lipophilicity but reduced potency compared to TMP .

- Activity :

Trimethoprim Metal Complexes

- Co(II) and Cd(II) Complexes: TMP acts as a monodentate ligand through pyrimidine N(1) in metal complexes. For example, [Co(TMP)₂Cl₂] and [Cd(TMP)₂Br₂] exhibit distorted tetrahedral geometries but show lower antiparasitic activity than TMP itself .

Trimethoprim Impurities

- Key Impurities: Impurity G (5-(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine): Ethoxy substitution reduces DHFR inhibition due to altered methoxy group positioning .

- Role of Diol Analogue : The diol is classified as a degradation product or synthesis intermediate, emphasizing the need for rigorous quality control in TMP production .

Biological Activity

5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to trimethoprim, a well-known antibiotic, and exhibits a range of activities including antimicrobial, anticancer, and antiparasitic properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine core substituted with a 3,4,5-trimethoxybenzyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In comparative studies against various bacterial strains, the compound showed promising results.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 64 |

| Staphylococcus aureus | 20 | 32 |

| Pseudomonas aeruginosa | 15 | 128 |

| Bacillus subtilis | 22 | 16 |

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.0 |

| HepG2 (Liver Cancer) | 30.0 |

| HCT-116 (Colon Cancer) | 28.0 |

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to trimethoprim, this compound may inhibit DHFR, an enzyme critical for DNA synthesis in bacteria and cancer cells .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and PARP cleavage .

- Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties that protect cells from oxidative stress .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multi-drug resistant strains and confirmed its efficacy comparable to standard antibiotics like ampicillin .

- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment, indicating its potential as a therapeutic agent in breast cancer .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via condensation of 3,4,5-trimethoxybenzyl chloride with pyrimidine-2,4-diol under basic conditions (e.g., sodium methoxide). Substituent positioning on the benzyl group is critical: electron-donating methoxy groups stabilize intermediates, directing substitution to the para position. However, steric hindrance from 2,6-dimethoxy substituents may lead to mixtures of regioisomers, as observed in analogous pyrimidine syntheses . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to favor desired products.

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxybenzyl; pyrimidine protons at δ 8.1–8.5 ppm).

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks, as demonstrated in cobalt(II) complexes of related pyrimidines .

- HPLC-MS : Ensures purity (>95%) and detects by-products from incomplete substitution or oxidation.

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Target dihydrofolate reductase (DHFR) due to structural similarity to Methoprim, a known DHFR inhibitor . Use spectrophotometric monitoring of NADPH oxidation.

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict regioselectivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for competing substitution pathways (e.g., para vs. meta addition).

- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces, narrowing experimental conditions. ICReDD’s integrated computational-experimental workflows are exemplary .

- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal bases (e.g., K₂CO₃ vs. NaH) and solvents.

Q. How do crystallographic studies inform the design of metal complexes involving this compound?

- Methodological Answer : X-ray structures of cobalt(II) complexes reveal coordination modes (e.g., N,N’-bidentate binding via pyrimidine N1 and N3). Bond lengths and angles guide ligand modification for enhanced stability or redox activity. For example, trimethoxy groups increase hydrophobicity, impacting solubility in aqueous metal salts .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) and compound purity thresholds.

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2-chloro vs. 3,4,5-trimethoxy derivatives) to isolate substituent effects. Methoprim’s potency as an antibiotic highlights the importance of methoxy positioning .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays.

Q. What factorial design approaches are effective in optimizing reaction yields and minimizing by-products?

- Methodological Answer : A 2³ factorial design can test variables:

- Factors : Temperature (60°C vs. 80°C), base (NaOMe vs. K₂CO₃), solvent (DMF vs. EtOH).

- Response Variables : Yield (HPLC), by-product formation (GC-MS).

- Analysis : ANOVA identifies significant interactions; response surface modeling pinpoints optimal conditions. Pre-experimental screening (e.g., Plackett-Burman) reduces variable numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.